molecular formula C17H12N4O2S B2890810 7-methyl-4-oxo-N-(pyridin-3-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 1021212-56-5

7-methyl-4-oxo-N-(pyridin-3-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2890810
CAS RN: 1021212-56-5
M. Wt: 336.37
InChI Key: JNDHCVJJPYGDHF-UHFFFAOYSA-N
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Description

The compound “7-methyl-4-oxo-N-(pyridin-3-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives often starts from readily accessible precursors like 3-oxo-N-(pyridin-2-yl)butanamide . The nucleophilic addition of the butanamide to phenyl isothiocyanate in DMF, in the presence of potassium hydroxide, affords the corresponding potassium salt . Further reactions lead to the formation of the final product .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives often involve nucleophilic addition reactions . For example, the addition of butanamide to phenyl isothiocyanate in DMF, in the presence of potassium hydroxide, leads to the formation of a potassium salt .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has been conducted on synthesizing derivatives of thienopyrimidines, including modifications and evaluations of their structure and potential biological activities. For instance, the synthesis of novel pyrido and thieno pyrimidines derivatives explored their antimicrobial properties, revealing significant findings on the structural requirements for activity (Rateb, Abdelaziz, & Zohdi, 2011; Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial Evaluation

  • Several studies have synthesized thienopyrimidine derivatives and evaluated their antimicrobial effectiveness. These studies have contributed to understanding the potential applications of thienopyrimidine derivatives as antimicrobial agents, suggesting that structural modifications can enhance their activity (Abdel-rahman, Bakhite, & Al-Taifi, 2002; Bhuiyan et al., 2006).

Analgesic Property Enhancement

  • Efforts to enhance the analgesic properties of pyrido[1,2-a]pyrimidine derivatives through structural modifications, specifically by methylation, have been documented. This research suggests a pathway to optimize the biological properties of such compounds for potential therapeutic use (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Antiviral and Antimicrobial Activities

  • A notable study on thieno-fused 7-deazapurine ribonucleosides indicated their potential for submicromolar in vitro cytostatic activities against cancer and leukemia cell lines, as well as some antiviral activity against HCV. This showcases the broad spectrum of biological activities that derivatives of the compound might possess, indicating significant potential for therapeutic development (Tichy et al., 2017).

Antimicrobial and Anti-inflammatory Agents

  • New series of thienopyrimidine heterocyclic compounds were prepared and tested as antimicrobial and anti-inflammatory agents. These compounds displayed remarkable activity against fungi, bacteria, and inflammation, highlighting the compound's versatility and potential as a basis for drug development (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Future Directions

The development of new pyrimidine derivatives with enhanced pharmacological activities is a promising area of research . Detailed structure-activity relationship (SAR) analysis can provide clues for the synthesis of novel pyrimidine analogs with enhanced activities and minimal toxicity .

properties

IUPAC Name

12-methyl-2-oxo-N-pyridin-3-yl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c1-10-4-5-14-20-16-12(17(23)21(14)9-10)7-13(24-16)15(22)19-11-3-2-6-18-8-11/h2-9H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDHCVJJPYGDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NC4=CN=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-methyl-2-oxo-N-(pyridin-3-yl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

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